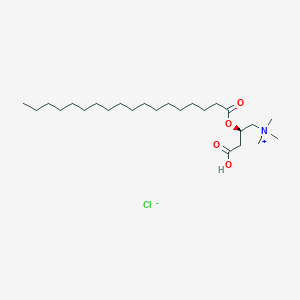

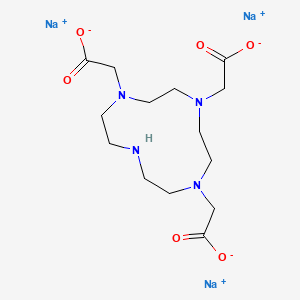

![molecular formula C14H20N6O3 B1337511 9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine CAS No. 34245-49-3](/img/structure/B1337511.png)

9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine

Descripción general

Descripción

The compound “9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine” is a complex biochemical compound that finds prevalent utilization within the spheres of pharmaceutical expeditions . It is an intricate chemical intermediate of paramount importance in the synthesis process in the pharmaceutical universe . This compound exhibits tremendous potential in tackling cancer and autoimmune disorders by precisely targeting receptors vital in cellular pathways .

Aplicaciones Científicas De Investigación

Conformation and Optical Properties

A comprehensive study conducted by Ivanova and Spiteller (2011) focused on the conformational analysis, determination of absolute configurations, and elucidation of electronic absorption and circular dichroism (CD) spectra of chiral molecules related to 9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine. They employed methods like electronic absorption spectroscopy, diffuse reflectance spectroscopy, and electronic circular dichroism, complemented by theoretical density functional theory (DFT) calculations. These investigations are crucial for drug discovery and the structure-based design of functionalized nucleosides, highlighting the impact of intermolecular interactions on optical properties in condensed phases. This work underscores the importance of stereochemical characterization in understanding and designing new compounds within this chemical class (Ivanova & Spiteller, 2011).

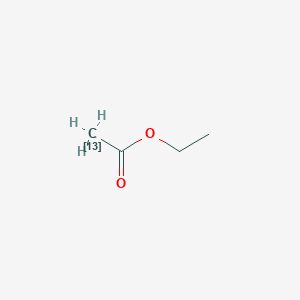

Synthesis and Derivative Studies

Hamamichi and Miyasaka (1990) described the synthesis of 6-C-substituted 9-tetrahydrofuranylpurine derivatives, showcasing a method that involves catalytic hydrogenation and amine substitution to produce various alkylaminomethylene purines. This work contributes to the broader field of purine chemistry, offering insights into synthetic strategies that can be applied to produce compounds with potential biological activities. Their approach demonstrates the versatility of purine derivatives as scaffolds for developing new molecules with diverse functional groups (Hamamichi & Miyasaka, 1990).

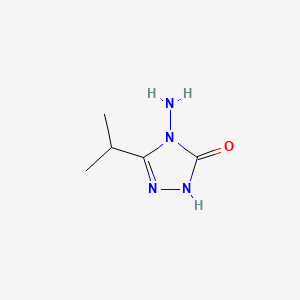

Fluorescent-Labeled ATP Analogs

Emmrich et al. (2010) synthesized a chemically and metabolically stable analog of ATP, substituted with a fluorescent methylanthranoyl (MANT) residue. This compound is designed for probing the binding site and function of adenylyl cyclases (ACs), exemplified by studying its interaction with Bacillus anthracis edema factor (EF) AC exotoxin. The development of such analogs is significant for biochemical studies, enabling the visualization and understanding of ATP-related processes at the molecular level (Emmrich et al., 2010).

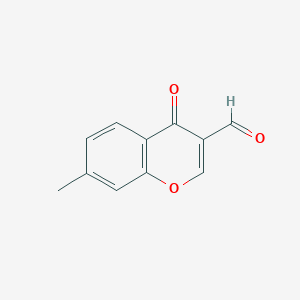

Polyamide Syntheses Involving Purine Derivatives

Hattori and Kinoshita (1979) explored the synthesis of polyamides containing purine derivatives, specifically focusing on the incorporation of theophylline and thymine into polymeric structures. Their work demonstrates the feasibility of creating novel polyamides with specific molecular weights, solubility characteristics, and potentially unique properties by integrating purine moieties. Such research contributes to the development of new materials with possible applications in biotechnology and materials science (Hattori & Kinoshita, 1979).

Mecanismo De Acción

Mode of Action

It is hypothesized that the compound interacts with its targets in a manner that alters their function, leading to downstream effects . .

Biochemical Pathways

CID 11023641 likely affects multiple biochemical pathways due to its complex structure and potential range of targets. The exact pathways and their downstream effects are currently unknown and are a subject of ongoing research .

Result of Action

Preliminary research suggests it may have antiviral properties, particularly against the herpes simplex and varicella-zoster viruses . .

Action Environment

The action, efficacy, and stability of CID 11023641 can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more

Propiedades

IUPAC Name |

9-[(3aR,4R,6R,6aR)-2,2-dimethyl-6-(methylaminomethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3/c1-14(2)22-9-7(4-16-3)21-13(10(9)23-14)20-6-19-8-11(15)17-5-18-12(8)20/h5-7,9-10,13,16H,4H2,1-3H3,(H2,15,17,18)/t7-,9-,10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXNSGJHLDXAIO-QYVSTXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452322 | |

| Record name | 9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34245-49-3 | |

| Record name | 9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

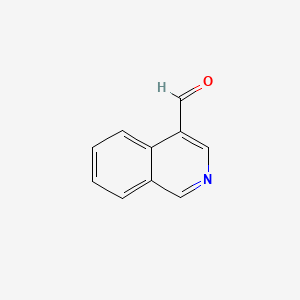

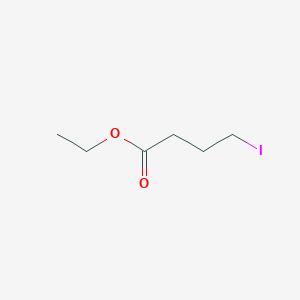

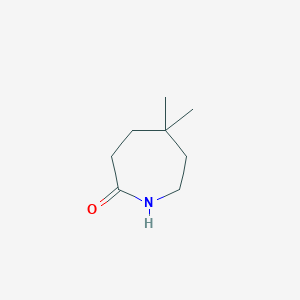

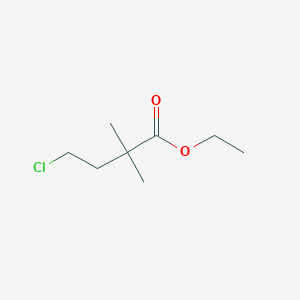

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

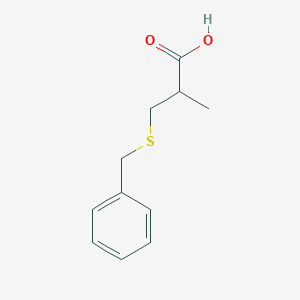

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)